![molecular formula C19H30N2O2 B3814009 N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B3814009.png)
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide
Overview
Description
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide, also known as MPMP, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 1976 by researchers at Janssen Pharmaceutica. Since then, MPMP has been used in scientific research to study the mechanism of action of opioids and their effects on the body.
Mechanism of Action
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the mu-opioid receptor leads to the reduction of pain perception and the induction of euphoria.
Biochemical and Physiological Effects:
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been shown to have a range of biochemical and physiological effects on the body. It has been shown to have potent analgesic effects, making it useful in the treatment of pain. N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has also been shown to induce sedation and respiratory depression, which can be useful in the treatment of anxiety and sleep disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the pharmacological properties of opioids. However, one limitation of using N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide is used responsibly and ethically in lab experiments.
Future Directions
There are several future directions for research involving N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide. One area of research is the development of new opioids that have improved analgesic properties and fewer side effects. Another area of research is the development of new treatments for opioid addiction and overdose. Additionally, researchers are interested in studying the long-term effects of opioids on the brain and body, including their potential for neurotoxicity and cognitive impairment.
Scientific Research Applications
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been used extensively in scientific research to study the mechanism of action of opioids and their effects on the body. It has been used in both in vitro and in vivo studies to investigate the pharmacological properties of opioids. N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide has been used to study the binding affinity of opioids to opioid receptors and their effects on the central nervous system.
properties
IUPAC Name |
N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-3-yl]methyl]-N-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-4-19(22)20(2)14-17-6-5-12-21(15-17)13-11-16-7-9-18(23-3)10-8-16/h7-10,17H,4-6,11-15H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVCBZAOZZHNMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC1CCCN(C1)CCC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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